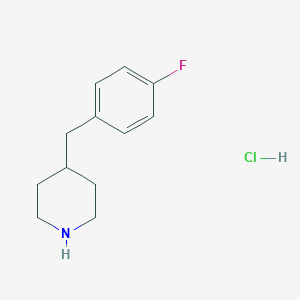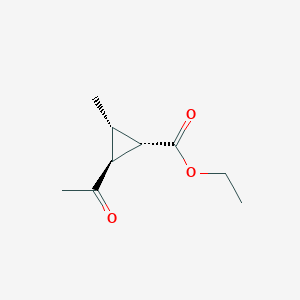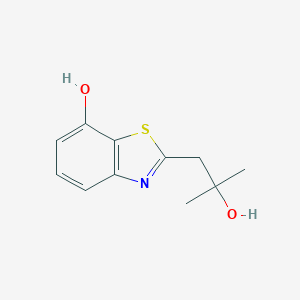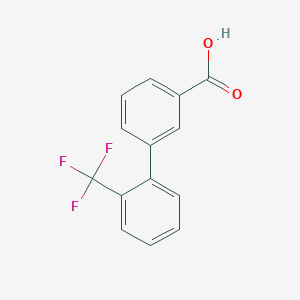
trans-N-Boc-1,4-Cyclohexandiamin
Übersicht
Beschreibung
Trans-N-Boc-1,4-cyclohexanediamine (TNBOCD) is an organic compound used in the synthesis of peptides, peptidomimetics, and other molecules with diverse biological activities. TNBOCD is a cyclic diamine with two Boc-protected amino groups, and is used as a building block in the synthesis of peptide-based molecules. It is a versatile reagent that can be used in a variety of ways, including as a linker, protecting group, and as a coupling agent. TNBOCD is a key reagent in the synthesis of peptides and is used in a variety of biological and medicinal applications.
Wissenschaftliche Forschungsanwendungen
Synthese von Polyimiden
“trans-N-Boc-1,4-Cyclohexandiamin” kann zur Herstellung von vollständig aliphatischen Polyimiden verwendet werden . Polyimide sind eine Art von Polymer mit hervorragender thermischer Stabilität, mechanischen Eigenschaften und chemischer Beständigkeit, was sie in einer Vielzahl von Branchen, einschließlich Elektronik, Luft- und Raumfahrt und Automobil, nützlich macht.
Entwicklung von V1A-Rezeptor-Antagonisten
Diese Verbindung wurde bei der Entwicklung und Untersuchung eines oral bioverfügbaren und selektiven V1A-Rezeptor-Antagonisten verwendet . V1A-Rezeptoren sind eine Art von Vasopressin-Rezeptor, und Antagonisten für diese Rezeptoren können potenzielle Anwendungen bei der Behandlung verschiedener Herz-Kreislauf- und Nierenerkrankungen haben.
Synthese von Zinkphosphaten
Es wurde als Strukturleitmittel bei der Synthese von neuartigen zweidimensionalen geschichteten Zinkphosphaten verwendet . Zinkphosphate werden häufig als Korrosionsschutzmittel und in Dentalmaterialien verwendet.
Wirkmechanismus
Target of Action
The primary target of trans-N-Boc-1,4-cyclohexanediamine is the V1A receptor . The V1A receptor is a G protein-coupled receptor that binds vasopressin, a hormone that regulates the body’s retention of water. It plays a crucial role in maintaining homeostasis in bodily fluids .
Mode of Action
trans-N-Boc-1,4-cyclohexanediamine interacts with the V1A receptor as an antagonist Instead, it blocks the receptor and prevents it from being activated by vasopressin .
Biochemical Pathways
By acting as an antagonist at the V1A receptor, trans-N-Boc-1,4-cyclohexanediamine can influence the vasopressin-regulated water reabsorption pathway . This pathway is crucial for the regulation of water balance in the body .
Pharmacokinetics
It is noted that the compound is used in the development of anorally bioavailable V1A receptor antagonist , suggesting that it can be absorbed through the gastrointestinal tract.
Result of Action
The molecular and cellular effects of trans-N-Boc-1,4-cyclohexanediamine’s action involve the inhibition of the V1A receptor . This inhibition can disrupt the normal function of vasopressin, potentially leading to changes in water balance in the body .
Action Environment
Like many other compounds, factors such as temperature, ph, and the presence of other substances could potentially affect its stability and activity .
Safety and Hazards
Trans-N-Boc-1,4-cyclohexanediamine is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
There is a high demand for the development of sustainable catalytic methodologies for known commodity chemicals from renewable resources such as lignocellulosic biomass . Trans-N-Boc-1,4-cyclohexanediamine has vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks . The ability to use RANEY® Ni and ammonia in this process holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources .
Biochemische Analyse
Biochemical Properties
The role of trans-N-Boc-1,4-cyclohexanediamine in biochemical reactions is primarily as a precursor in the synthesis of V1A receptor antagonists
Cellular Effects
The V1A receptor antagonists it helps synthesize can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of V1A receptor antagonists, which can have various effects at the molecular level .
Dosage Effects in Animal Models
The V1A receptor antagonists it helps synthesize have been studied in animal models .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of trans-N-Boc-1,4-cyclohexanediamine can be achieved through a multi-step process involving the protection and deprotection of functional groups.", "Starting Materials": [ "Cyclohexane", "Nitric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Boc anhydride", "Diethyl ether", "N,N-dimethylformamide", "Triethylamine", "1,4-cyclohexanediamine" ], "Reaction": [ "Nitration of cyclohexane with nitric acid and sodium nitrite to produce a mixture of nitro isomers", "Reduction of the mixture of nitro isomers with hydrogen gas and a palladium catalyst to yield cyclohexylamine", "Protection of the amine group on cyclohexylamine with Boc anhydride and triethylamine to form Boc-cyclohexylamine", "Deprotection of the Boc group on Boc-cyclohexylamine with hydrochloric acid to produce cyclohexylamine", "Condensation of cyclohexylamine with 1,4-cyclohexanediamine in N,N-dimethylformamide to form trans-N-Boc-1,4-cyclohexanediamine", "Deprotection of the Boc group on trans-N-Boc-1,4-cyclohexanediamine with hydrochloric acid to yield trans-1,4-cyclohexanediamine" ] } | |
| 195314-59-1 | |
Molekularformel |
C11H23N2O2+ |
Molekulargewicht |
215.31 g/mol |
IUPAC-Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]azanium |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/p+1 |
InChI-Schlüssel |
FEYLUKDSKVSMSZ-UHFFFAOYSA-O |
SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)[NH3+] |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)







![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)





